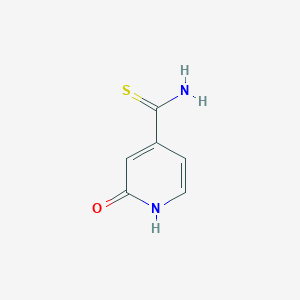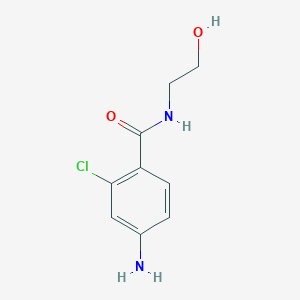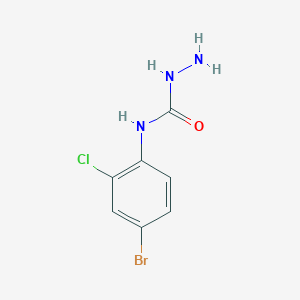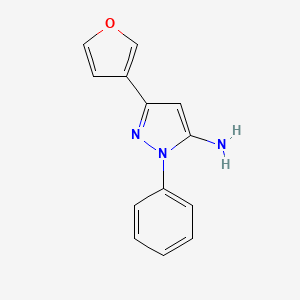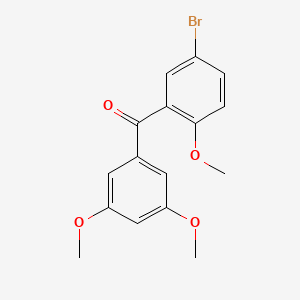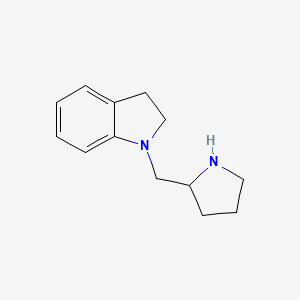
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole
Übersicht
Beschreibung
The compound “1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole” belongs to a class of organic compounds known as N-alkylpyrrolidines . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole” were not found, pyrrolidine derivatives can be synthesized using various strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, using the double reductive amination reaction, a series of polyhydroxylated pyrrolidines were developed .Wissenschaftliche Forschungsanwendungen
-
Asymmetric Organocatalysis
- Summary of Application : The compound (S)- (1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide, which is similar to the compound you mentioned, has been synthesized and used in asymmetric organocatalysis .
- Methods of Application : The compound was synthesized in a six-step reaction process starting from l-proline and was spectroscopically and thermally characterized .
- Results or Outcomes : The compound has been shown to be an efficient organocatalyst in asymmetric Michael additions of ketones to trans-β-nitrostyrenes .
-
Drug Discovery
- Summary of Application : Pyrrolidine, a five-membered ring similar to the one in your compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Synthesis of Azoles
- Summary of Application : A similar compound, 1-(pyrrolidin-2-yl)-1H-pyrazoles, has been synthesized by alkylation of azoles with N-Cbz-prolinol mesylate .
- Methods of Application : The synthesis involved alkylation of azoles with N-Cbz-prolinol mesylate or its analogues and subsequent deprotection .
- Results or Outcomes : The paper discusses the convenient preparation of these compounds .
-
Phase-Transfer Catalysis
- Summary of Application : The compound (S)- (1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide, similar to the compound you mentioned, has been used in phase-transfer catalysis .
- Methods of Application : The compound was synthesized in a six-step reaction process starting from l-proline .
- Results or Outcomes : The compound has been shown to be an efficient organocatalyst in asymmetric Michael additions of ketones to trans-β-nitrostyrenes .
-
DPP-4 Inhibitor Synthesis
- Summary of Application : Pyrrolidine derivatives have been used in the synthesis of DPP-4 inhibitors .
- Methods of Application : The synthesis involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Synthesis of Azoles
- Summary of Application : A similar compound, 1-(pyrrolidin-2-yl)-1H-pyrazoles, has been synthesized by alkylation of azoles .
- Methods of Application : The synthesis involved alkylation of azoles with N-Cbz-prolinol mesylate or its analogues and subsequent deprotection .
- Results or Outcomes : The paper discusses the convenient preparation of these compounds .
-
Asymmetric Organocatalysis
- Summary of Application : The compound (S)- (1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide, similar to the compound you mentioned, has been used in asymmetric organocatalysis .
- Methods of Application : The compound was synthesized in a six-step reaction process starting from l-proline .
- Results or Outcomes : The compound has been shown to be an efficient organocatalyst in asymmetric Michael additions of ketones to trans-β-nitrostyrenes .
-
DPP-4 Inhibitor Synthesis
- Summary of Application : Pyrrolidine derivatives have been used in the synthesis of DPP-4 inhibitors .
- Methods of Application : The synthesis involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
Synthesis of Azoles
- Summary of Application : A similar compound, 1-(pyrrolidin-2-yl)-1H-pyrazoles, has been synthesized by alkylation of azoles .
- Methods of Application : The synthesis involved alkylation of azoles with N-Cbz-prolinol mesylate or its analogues and subsequent deprotection .
- Results or Outcomes : The paper discusses the convenient preparation of these compounds .
Eigenschaften
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-6-13-11(4-1)7-9-15(13)10-12-5-3-8-14-12/h1-2,4,6,12,14H,3,5,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNNVTYFRVPRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



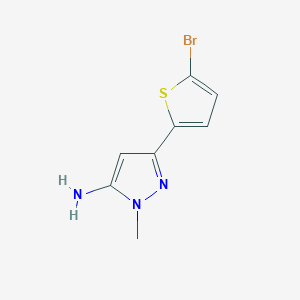
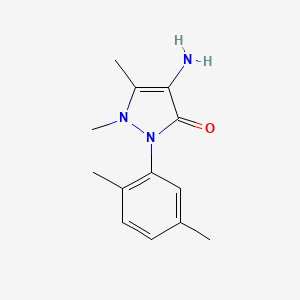
amine](/img/structure/B1523125.png)
![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1523128.png)
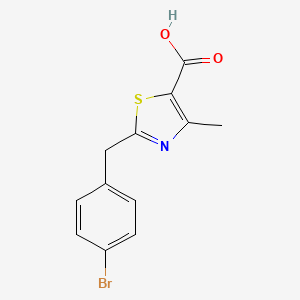
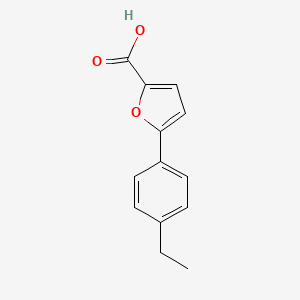
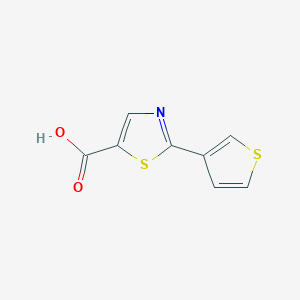
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine](/img/structure/B1523133.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1523134.png)
